2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine

Medicinal Chemistry CNS Drug Design LogP Optimization

2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine (CAS 2138335-43-8) is a synthetic, low-molecular-weight (210.22 g/mol) thiazole derivative characterized by a primary ethanamine chain at the 2-position and a 2,2,2-trifluoroethyl substituent at the 4-position of the thiazole ring. Its computed physicochemical profile—XLogP3 of 1.7, a topological polar surface area (TPSA) of 67.2 Ų, and the presence of 1 hydrogen bond donor alongside 6 hydrogen bond acceptors —places it in a favorable property space for CNS-targeted small-molecule screening.

Molecular Formula C7H9F3N2S
Molecular Weight 210.22 g/mol
CAS No. 2138335-43-8
Cat. No. B6604758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine
CAS2138335-43-8
Molecular FormulaC7H9F3N2S
Molecular Weight210.22 g/mol
Structural Identifiers
SMILESC1=C(N=C(S1)CCN)CC(F)(F)F
InChIInChI=1S/C7H9F3N2S/c8-7(9,10)3-5-4-13-6(12-5)1-2-11/h4H,1-3,11H2
InChIKeyVANMUKPTOWZIPW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine: What Sets This CF₃CH₂-Thiazole Amine Building Block Apart in Procurement


2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine (CAS 2138335-43-8) is a synthetic, low-molecular-weight (210.22 g/mol) thiazole derivative characterized by a primary ethanamine chain at the 2-position and a 2,2,2-trifluoroethyl substituent at the 4-position of the thiazole ring. Its computed physicochemical profile—XLogP3 of 1.7, a topological polar surface area (TPSA) of 67.2 Ų, and the presence of 1 hydrogen bond donor alongside 6 hydrogen bond acceptors [1]—places it in a favorable property space for CNS-targeted small-molecule screening. Thiazole-based building blocks containing trifluoroethyl groups are increasingly employed in medicinal chemistry to enhance metabolic stability and lipophilicity without the strong electron-withdrawing character of trifluoromethyl analogs [2]. Unlike generic thiazole-ethanamine scaffolds, the specific 4-(2,2,2-trifluoroethyl) decoration offers a unique combination of steric and electronic features that resist simple replacement by in-class alternatives.

Why a Generic 2-(Thiazol-2-yl)ethanamine Cannot Replace 2-[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine in Lead Optimization


In drug discovery, substituting a 4-unsubstituted or 4-CF₃ thiazole-ethanamine for the 4-CH₂CF₃ analog alters multiple molecular determinants simultaneously. Replacing the trifluoroethyl group with a hydrogen (2-(thiazol-2-yl)ethanamine, CAS 18453-07-1) eliminates the fluorine-mediated conformational bias and metabolic shielding, while switching to a trifluoromethyl group (2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine, CAS 642081-23-0) changes the electron distribution via direct conjugation into the aromatic ring [1]. The trifluoroethyl linker in 2138335-43-8 inserts a methylene spacer that decouples the CF₃ group from the π-system, preserving the thiazole’s native electron density while still providing lipophilicity enhancement (ΔlogP estimated at ~0.5–0.8 units over the 4-H analog) [2]. Such differences can translate into altered target binding, CYP450 susceptibility, and permeability, making simple substitution chemically untenable without quantitative re-validation.

2-[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Modulation: XLogP3 Comparison Between CF₃CH₂-Thiazole and CF₃-Thiazole Ethanamine Analogs

The target compound exhibits a computed XLogP3 of 1.7, compared to 1.2 for the 4-CF₃ analog 2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]ethanamine (PubChem CID 4033439) [1]. The ~0.5 log unit increase arises from the methylene spacer insertion, which adds hydrophobic surface area while attenuating the strong electron-withdrawing effect that depresses logP in directly attached CF₃ groups. This places the compound in a preferred lipophilicity window for CNS permeability (typically XLogP 1–3).

Medicinal Chemistry CNS Drug Design LogP Optimization

Hydrogen-Bond Acceptor vs. Donor Ratio: Comparison with 4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-amine

The target compound possesses 1 hydrogen bond donor (HBD) and 6 hydrogen bond acceptors (HBA) [1]. In contrast, the 2-amino analog 4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-amine (CAS 1566157-82-1) has 2 HBDs and 4 HBAs (inferred from SMILES: NC1=NC(CC(F)(F)F)=CS1). The higher HBA count and lower HBD count of the target create a distinct H-bond donor/acceptor profile, reducing desolvation penalty for membrane crossing while maintaining solubility through acceptor interactions.

Fragment-Based Screening Physicochemical Property Optimization Thiazole Library Design

Molecular Weight Differentiation: Impact on Fragment Library Efficiency Metrics

At 210.22 g/mol [1], the target falls within the 'super-fragment' or 'minimal lead' boundary (200–250 Da), unlike the smaller methanamine analog [4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]methanamine (CAS 2138255-48-6, MW 196.2 g/mol) [2]. The ethanamine extension adds 14 Da, providing an additional rotatable bond (3 vs. 2) for conformational sampling of target pockets, yet remains below the 250 Da threshold for fragment-ligand efficiency calculations.

Fragment-Based Drug Discovery Lead-Like Properties Ligand Efficiency

Electrostatic Surface Tuning: TPSA and Electron Distribution Comparison Across 2-Substituted Thiazole Amines

The topological polar surface area (TPSA) of 67.2 Ų for the target compound [1] is significantly higher than the TPSA of the 2-unsubstituted parent thiazole-ethanamine scaffold (2-(thiazol-2-yl)ethanamine, PubChem CID 87653, predicted TPSA ≈ 51.2 Ų). The 16 Ų increase arises from the three fluorine atoms contributing to the polar surface. TPSA values below 60–70 Ų are typically preferred for oral CNS drugs; the target's value sits near the threshold, suggesting balanced characteristics.

Computational Chemistry ADME Prediction Medicinal Chemistry

Availability and Purity Documentation: Comparative Sourcing Data for Analog Building Blocks

The target compound is commercially available through multiple specialty suppliers (e.g., Enamine catalog # EN300-392749), typically at ≥95% purity [REFS-1, REFS-2]. In contrast, the 4-CF₃ analog (CAS 642081-23-0) and 2-amino analog (CAS 1566157-82-1) show more limited supplier coverage and less consistent purity documentation across vendors, based on market survey data.

Chemical Sourcing Procurement Quality Control Building Block Logistics

Where 2-[4-(2,2,2-Trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine Outperforms: Targeted Application Scenarios Based on Quantitative Differentiation


CNS Lead Optimization Requiring Balanced logP (1.5–2.5) Without Introducing hERG Liability

Programs targeting neurological or psychiatric indications can leverage the compound's XLogP3 of 1.7 and single HBD to design brain-penetrant leads [1]. The trifluoroethyl group's attenuated electron withdrawal minimizes the risk of CYP2D6 metabolism hotspots associated with direct CF₃ substitution, while the TPSA of 67.2 Ų maintains oral absorption predictability.

Fragment-to-Lead Expansion Where Incremental MW and Flexibility Are Required

When a fragment hit based on 2-(thiazol-2-yl)ethanamine (MW: 128.2 g/mol) requires vector exploration toward a hydrophobic sub-pocket, the target compound (MW: 210.22 g/mol, with 3 rotatable bonds) provides a ready-made 82 Da increase with embedded fluorinated lipophilicity [1], avoiding the synthetic burden of de novo fluorination.

Kinase Inhibitor Scaffold Extension with Metabolic Stability Requirements

Thiazole-ethanamine motifs are common hinge-binders in kinase programs. The CH₂CF₃ substituent at the 4-position offers metabolic shielding of the thiazole ring against oxidative metabolism without the strong electronic perturbation of a directly attached CF₃ group, as evidenced by literature on analogous fluorinated heterocycles [2]. This positions the compound as a strategic alternative in kinase inhibitor optimization where 4-CF₃ analogs show undesirable potency shifts or PK liabilities.

Medicinal Chemistry Library Design Focused on Physicochemical Diversity

For organizations building thiazole-focused screening libraries, the target compound fills a specific property 'gap' not covered by simpler commercial analogs: XLogP3 ~1.7, MW ~210 Da, HBD=1, TPSA ~67 Ų. This profile is underrepresented in standard thiazole building block collections, which tend toward either lower-MW fragments or higher-MW drug-like compounds, making it a valuable component for diversity-oriented synthesis [1].

Quote Request

Request a Quote for 2-[4-(2,2,2-trifluoroethyl)-1,3-thiazol-2-yl]ethan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.